Nonyl 2-ethylhexanoate

Description

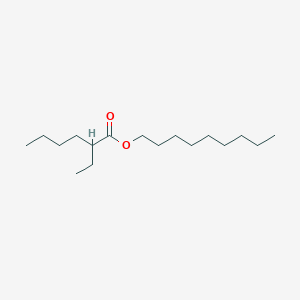

Structure

3D Structure

Properties

Molecular Formula |

C17H34O2 |

|---|---|

Molecular Weight |

270.5 g/mol |

IUPAC Name |

nonyl 2-ethylhexanoate |

InChI |

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3 |

InChI Key |

DPNHJKKWWDXLPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(CC)CCCC |

Origin of Product |

United States |

Catalytic Applications and Roles in Chemical Reactions

Nonyl 2-ethylhexanoate (B8288628) as a Component in Catalytic Systems

Scientific literature does not prominently feature Nonyl 2-ethylhexanoate as a direct catalyst or a catalytically active component in chemical reactions. Its role is distinct from that of its parent acid, 2-ethylhexanoic acid, and the corresponding metal salts (metal 2-ethylhexanoates), which are widely employed in catalysis. For instance, 2-ethylhexanoic acid itself can function as a phase transfer catalyst in certain processes, such as the oximation of carbonyl compounds. google.com However, the ester form, this compound, is generally not cited for such functions. The primary catalytic activity stems from the carboxylate group's ability to coordinate with metal ions, making metal 2-ethylhexanoates highly effective and soluble catalyst precursors for numerous transformations.

Metal 2-Ethylhexanoates as Precursors in Homogeneous and Heterogeneous Catalysis

Metal 2-ethylhexanoates are exceptionally valuable as precursors in both homogeneous and heterogeneous catalysis. researchgate.net Their branched alkyl chains confer high solubility in organic solvents and hydrocarbon media, which is a critical property for creating catalytically active species in a controlled manner. atamanchemicals.com This solubility allows for their use in generating catalysts for a diverse range of applications, including polymerization, oxidation, and hydrogenation. d-nb.info Compounds such as those of nickel, cobalt, tin, zinc, and iron are used to prepare catalysts for various processes. researchgate.net The choice of the metal and its oxidation state, along with the 2-ethylhexanoate ligand, can be tailored to achieve specific catalytic outcomes. researchgate.net

Metal 2-ethylhexanoates are pivotal in polymerization catalysis, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactide, glycolide, and ε-caprolactone. organic-chemistry.orgfishersci.se Tin(II) 2-ethylhexanoate, often referred to as stannous octoate, is the most common and industrially significant catalyst for producing high-molecular-weight polyesters such as poly(lactic acid) (PLA). researchgate.netcir-safety.org Its high reactivity, efficacy in producing polymers with controlled molecular weights, and approval for certain applications by regulatory bodies make it a preferred choice. fishersci.se The catalyst can be used in homogeneous systems, although research into immobilizing these catalysts on solid supports (heterogeneous catalysis) is ongoing to simplify catalyst removal from the final polymer. fishersci.se

| Catalyst/Initiator System | Monomer | Key Research Finding | Reference |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | L-lactide, Glycolide | Commonly used for synthesizing high-molecular-weight polyesters due to high reactivity. researchgate.net The purity of monomers and the presence of water/alcohol are significant factors for molecular weight. researchgate.net | researchgate.net |

| Tin(II) 2-ethylhexanoate / Alcohol | L-lactide | Sn(Oct)₂ is often used with an alcohol co-initiator. The mechanism involves the coordination of the catalyst and alcohol with the monomer. | |

| Zinc(II) 2-ethylhexanoate | Lactones | Cited as a catalyst for ROP, demonstrating the versatility of different metal 2-ethylhexanoates. researchgate.net | researchgate.net |

| PS-LHSnOct / PS-LClSnOct (Polymer-supported Sn(Oct)₂) | L-lactide | Heterogeneous catalysts achieved high conversions (ca. 90%) in 2.3 hours and 55 minutes, respectively, with excellent molecular weight control. fishersci.se | fishersci.se |

In modern organic synthesis, alkali metal salts of 2-ethylhexanoic acid have emerged as effective bases or activators in metal-catalyzed cross-coupling reactions, particularly in Miyaura borylation. This reaction is a powerful tool for creating carbon-boron bonds, yielding versatile boronate esters. Potassium 2-ethylhexanoate (K-2-EH) has been identified as a mild, soluble, and inexpensive base for palladium-catalyzed C-N cross-coupling and Miyaura borylation reactions. Its lipophilic (fat-soluble) nature is crucial, as it enhances solubility in organic solvents and minimizes inhibitory effects that can be caused by more common inorganic bases. Recent studies have also shown that sodium 2-ethylhexanoate can activate iron complexes for the C-H borylation of heteroarenes.

| Reaction Type | Catalyst System | Role of 2-Ethylhexanoate | Key Research Finding | Reference |

|---|---|---|---|---|

| Pd-catalyzed Miyaura Borylation | (allyl)PdCl-XPhos / K-2-EH | Lipophilic base | The use of potassium 2-ethylhexanoate allowed the reaction to proceed at 35°C with low catalyst loading, outperforming other bases due to its solubility and non-inhibitory nature. | |

| Pd-catalyzed Miyaura Borylation | XPhosPd(crotyl)Cl / K₂CO₃ / 2-EHA (catalytic) | In situ generated base | Using catalytic 2-ethylhexanoic acid with K₂CO₃ generates potassium 2-ethylhexanoate in situ, promoting mild borylation at 25°C and avoiding the need to handle the hygroscopic salt. | |

| Iron-catalyzed C-H Borylation | dmpe₂FeCl₂ / Na(2-EH) / HBpin | Pre-catalyst activator | Sodium 2-ethylhexanoate (Na(2-EH)) in combination with pinacolborane (HBpin) activates the iron pre-catalyst to generate the active iron dihydride species for the borylation of furans and thiophenes. |

Metal 2-ethylhexanoates are fundamental precursors for industrially important Ziegler-type catalysts, which are distinct from Ziegler-Natta polymerization catalysts and are primarily used for hydrogenation and oligomerization reactions. google.comd-nb.info Specifically, Nickel(II) 2-ethylhexanoate and Cobalt(II) 2-ethylhexanoate, when combined with an alkylaluminum co-catalyst like triethylaluminum (B1256330) (AlEt₃), form highly active systems for processes such as the selective hydrogenation of styrenic block copolymers. d-nb.info Research indicates that the combination of these precursors leads to the formation of metal nanoclusters, which are believed to be the primary catalytically active species. google.com Similarly, Chromium(III) tris(2-ethylhexanoate) is a key component in catalyst systems used for the selective trimerization of ethylene (B1197577) to 1-hexene.

Influence on Reaction Mechanisms and Selectivity

The 2-ethylhexanoate ligand and its corresponding salts can significantly influence reaction mechanisms and product selectivity.

In Ring-Opening Polymerization: For the Sn(Oct)₂-catalyzed ROP of lactones, a coordination-insertion mechanism is widely supported. In this pathway, an active tin-alkoxide species is formed, which then coordinates with the monomer. The rate-determining step is the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to ring opening and chain propagation. The nature of the initiating species helps control the polymerization, yielding polymers with high molecular weight and specific stereoregularity.

In Borylation Reactions: The superior performance of potassium 2-ethylhexanoate in Pd-catalyzed borylations is attributed to its bulky, lipophilic nature. Mechanistic studies suggest that smaller carboxylate anions, like acetate (B1210297), can have an inhibitory effect on the catalytic cycle. The larger 2-ethylhexanoate anion minimizes this inhibition, leading to faster and more efficient reactions even at low temperatures and catalyst loadings.

In Oxidation and Other Reactions: In the aerobic oxidation of aldehydes, the addition of sodium 2-ethylhexanoate has been shown to dramatically improve selectivity. For example, in the oxidation of 2-ethylhexanal (B89479), adding sodium 2-ethylhexanoate increased the selectivity towards the desired 2-ethylhexanoic acid to over 98%. The salt is thought to affect the radical chain mechanism, inhibiting the formation of by-products. Similarly, in chromium-catalyzed ethylene trimerization, the purity and composition of the chromium tris(2-ethylhexanoate) precursor can greatly influence both the productivity and selectivity of the reaction.

Material Science Applications of Nonyl 2 Ethylhexanoate and Its Analogs

Integration into Advanced Material Formulations

Nonyl 2-ethylhexanoate (B8288628) and its analogs, particularly metal 2-ethylhexanoates, are integral components in the formulation of advanced materials. These compounds are often used as metal-organic precursors in solution-based deposition techniques. google.com Their solubility in various organic solvents allows for the creation of homogenous precursor solutions, which is a critical factor for developing high-quality thin films and nanostructures. researchgate.net The organic chain of the 2-ethylhexanoate ligand influences the polarity and decomposition behavior of the precursor, which in turn affects the properties of the final material. windows.net

In these formulations, the metal 2-ethylhexanoates provide a source of metal ions that, upon thermal decomposition, form metal oxides or other desired compounds. core.ac.uk The choice of the specific metal 2-ethylhexanoate and the solvent system enables the precise control over the stoichiometry and homogeneity of the resulting material at an atomic level. cambridge.org This level of control is crucial for the fabrication of advanced electronic and optical devices.

Metal-Organic Precursors for Thin Film Deposition and Nanomaterial Synthesis.cambridge.orgspiedigitallibrary.org

Metal 2-ethylhexanoates are widely employed as precursors in various deposition techniques to create thin films and synthesize nanomaterials. researchgate.netrsc.org These methods are often preferred over conventional vapor phase techniques due to their lower cost, simpler equipment, and the ability to coat large and complex surfaces. jksus.org The use of these precursors is central to processes like Photochemical Metal Organic Deposition (PMOD), where an amorphous metal-organic precursor film is irradiated to induce fragmentation and form a metal oxide thin film. core.ac.uk

The versatility of metal 2-ethylhexanoate precursors allows for the synthesis of a wide array of materials, including metal oxides, mixed metal oxides, and even metallic nanoparticles. researchgate.netjst.go.jp For instance, researchers have successfully synthesized stable silver nanoparticles and air-stable cobalt nanoparticles using 2-ethylhexanoate precursors. researchgate.net The properties of the resulting nanomaterials, such as particle size, can be controlled by adjusting the reaction conditions. cnr.itresearchgate.net

Solution-based techniques utilizing metal 2-ethylhexanoate precursors are particularly effective for the deposition of metal oxide thin films such as Nickel Oxide (NiO) and Indium Tin Oxide (ITO). jst.go.jpmetu.edu.tr These films are critical components in a variety of electronic and optoelectronic devices, including solar cells, displays, and sensors. metu.edu.trcyberleninka.ru

For the synthesis of NiO thin films, nickel(II) 2-ethylhexanoate can be used as a precursor in a spin-coating process. jst.go.jp The precursor solution is deposited onto a substrate, which is then subjected to a heat treatment to decompose the organic components and form a crystalline NiO film. jst.go.jpnih.gov The properties of the NiO film, such as its thickness and crystallinity, can be tailored by controlling the deposition parameters and annealing temperature. cyberleninka.ru

Similarly, Indium Tin Oxide (ITO) thin films can be prepared using a mixture of indium and tin 2-ethylhexanoate precursors. researchgate.net These precursors are dissolved in a suitable solvent to create a coating solution that can be applied to a substrate via spin-coating or other solution-based methods. metu.edu.trntnu.no Subsequent annealing at elevated temperatures leads to the formation of a transparent and conductive ITO film. ntnu.no The ability to precisely control the composition of the precursor solution allows for the fine-tuning of the electrical and optical properties of the ITO films. researchgate.net

Table 1: Examples of Metal Oxide Films Synthesized Using 2-Ethylhexanoate Precursors

| Metal Oxide | Precursor(s) | Deposition Technique | Key Findings | Reference(s) |

|---|---|---|---|---|

| Nickel Oxide (NiO) | Nickel(II) 2-ethylhexanoate | Photochemical Metalorganic Deposition (PMOD), Spin Coating | Formation of amorphous nickel oxide features. jst.go.jp Solution-based methods are simple and cost-effective for producing uniform NiO films. nih.gov | jst.go.jpnih.gov |

| Indium Tin Oxide (ITO) | Tin(II) 2-ethylhexanoate, Indium precursors | Sol-Gel, Spin Coating | Solution-based methods offer an economic alternative to sputtering for ITO film deposition. metu.edu.tr Mixing of sol-gel and metal-organic solutions can lead to phase separation. researchgate.net | metu.edu.trresearchgate.net |

| Manganese Oxide | Manganese(II) 2-ethylhexanoate | Photochemical Metalorganic Deposition (PMOD) | Deposition of micron-sized features of amorphous manganese oxide. jst.go.jp | jst.go.jp |

| Molybdenum Oxide | Molybdenum(II) 2-ethylhexanoate | Photochemical Metalorganic Deposition (PMOD) | Deposition of micron-sized features of amorphous molybdenum oxide. jst.go.jp | jst.go.jp |

| Zinc Oxide (ZnO) | Zinc 2-ethylhexanoate | Sol-Gel | Produced crystalline ZnO films at lower temperatures compared to zinc acetate (B1210297) precursors. spiedigitallibrary.org | spiedigitallibrary.org |

| Strontium Titanate (SrTiO₃) | Strontium 2-ethylhexanoate, Titanium(IV) isopropoxide | Sol-Gel | Crystalline, cubical phase structure film was obtained after annealing at 550 °C. epjap.org | epjap.org |

Metal 2-ethylhexanoates are key reagents in both sol-gel processing and metal-organic deposition (MOD). windows.netcambridge.org In sol-gel processes, these precursors can be used to form a "sol," a colloidal suspension of solid particles in a liquid, which then undergoes a transition to a "gel," a solid-like network. spiedigitallibrary.org The use of zinc 2-ethylhexanoate in the sol-gel fabrication of ZnO films has been shown to produce highly crystalline films at lower annealing temperatures compared to conventional precursors like zinc acetate. spiedigitallibrary.org

Metal-Organic Deposition (MOD) is a non-vacuum technique that utilizes metal-organic compounds, such as metal 2-ethylhexanoates, dissolved in an organic solvent to produce thin films. windows.net The process involves applying the precursor solution to a substrate and then thermally decomposing the organic matrix to leave behind a metal or metal oxide film. windows.net This method is advantageous for its simplicity, scalability, and precise control over film composition. jksus.org For example, strontium titanate (SrTiO₃) thin films have been successfully prepared using strontium 2-ethylhexanoate in a modified sol-gel process, resulting in transparent and crack-free films. epjap.org

Table 2: Comparison of Sol-Gel and MOD Techniques Using 2-Ethylhexanoate Precursors

| Technique | Description | Advantages | Example Application | Reference(s) |

|---|---|---|---|---|

| Sol-Gel Processing | Involves the transition of a colloidal solution (sol) into a solid network (gel). spiedigitallibrary.org | Excellent control over texture and surface properties; low processing temperatures. sci-hub.se | Fabrication of ZnO films with high crystallinity at low temperatures using zinc 2-ethylhexanoate. spiedigitallibrary.org | spiedigitallibrary.orgsci-hub.se |

| Metal-Organic Deposition (MOD) | A non-vacuum technique where a metal-organic precursor solution is thermally decomposed on a substrate. windows.net | Simplicity, scalability, precise stoichiometry control, lower cost compared to vacuum methods. windows.netjksus.org | Deposition of amorphous metal oxide films like manganese and nickel oxides via photochemical MOD. jst.go.jp | windows.netjst.go.jp |

Lubricant and Plasticizer Research and Development.google.com

Esters of 2-ethylhexanoic acid, including nonyl 2-ethylhexanoate, have found applications as lubricants and plasticizers. google.comgoogle.com Their branched-chain structure contributes to good cold flow properties and oxidative stability, which are desirable characteristics for lubricants. mdpi.com

In the field of lubrication, these esters can be used as base oils or as additives in lubricating oil compositions. google.com For example, blends of polyol esters derived from 2-ethylhexanoic acid have been developed as lubricants for refrigerant heat transfer fluids. google.com The specific properties of the lubricant, such as viscosity, can be tailored by selecting the appropriate alcohol and acid components for the ester synthesis.

As plasticizers, these compounds are added to polymers to increase their flexibility and durability. Metal 2-ethylhexanoates are also noted for their role as stabilizers in plastic molding. google.com While the primary focus of research on 2-ethylhexanoates in material science is on their use as precursors, their application in lubricants and plasticizers represents another important area of their utility.

Environmental Transformation and Biodegradation Pathways

Hydrolytic Cleavage of Nonyl 2-ethylhexanoate (B8288628) in Environmental Matrices

Hydrolysis is a primary abiotic degradation pathway for esters like Nonyl 2-ethylhexanoate in aqueous environments. This process involves the cleavage of the ester bond, yielding nonan-1-ol and 2-ethylhexanoic acid. The rate and mechanism of this reaction can be influenced by both chemical and biological factors.

The chemical hydrolysis of esters is subject to catalysis by both acids and bases. In typical environmental pH ranges, both neutral and base-catalyzed hydrolysis can occur. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, with alkaline conditions generally favoring a faster reaction.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically the rate-determining step and is influenced by the steric hindrance around the carbonyl group. For this compound, the branched nature of the 2-ethylhexanoate moiety may influence the rate of hydrolysis compared to linear esters.

| pH Condition | Catalyst | General Rate | Influencing Factors |

| Acidic | H+ | Slower than alkaline | Steric hindrance, temperature |

| Neutral | H2O | Very slow | Temperature |

| Alkaline | OH- | Faster | Steric hindrance, temperature |

| Table 1: General trends in the chemical hydrolysis of esters. |

In addition to chemical hydrolysis, the breakdown of this compound can be mediated by enzymes present in the environment. Extracellular enzymes, such as lipases and esterases, secreted by microorganisms play a crucial role in the initial cleavage of the ester bond. These enzymes catalyze the hydrolysis of the ester into nonan-1-ol and 2-ethylhexanoic acid, which can then be further assimilated by microorganisms.

The enzymatic hydrolysis process is highly specific and depends on the structure of the ester and the active site of the enzyme. The rate of enzymatic hydrolysis can be significantly faster than chemical hydrolysis under optimal environmental conditions for microbial activity. Factors influencing the rate of enzymatic hydrolysis include temperature, pH, and the presence of microbial populations capable of producing the necessary enzymes.

Microbial Biodegradation of Alkyl Ethylhexanoates

The complete mineralization of this compound in the environment is primarily achieved through microbial biodegradation. This process involves a series of enzymatic reactions carried out by diverse microbial communities. The initial step is the hydrolysis of the ester, as discussed above, followed by the degradation of the resulting alcohol and carboxylic acid.

Under aerobic conditions, the biodegradation of this compound proceeds through oxidative pathways. Following the initial hydrolysis, both nonan-1-ol and 2-ethylhexanoic acid are typically degraded further.

Nonan-1-ol degradation: The long-chain alcohol, nonan-1-ol, is oxidized to the corresponding aldehyde and then to nonanoic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which enters the citric acid cycle for energy production and cell biomass synthesis.

2-Ethylhexanoic acid degradation: The branched-chain carboxylic acid, 2-ethylhexanoic acid, is also subject to aerobic degradation. The presence of the ethyl group at the alpha-position can make it more resistant to degradation than linear fatty acids. However, various microorganisms have been shown to degrade 2-ethylhexanoic acid, often involving initial oxidation steps to introduce hydroxyl groups, followed by ring cleavage if aromatic intermediates are formed, or other specialized degradation pathways.

The rate of aerobic biodegradation is influenced by factors such as oxygen availability, temperature, pH, nutrient levels, and the presence of adapted microbial consortia. While specific rates for this compound are not documented, studies on related plasticizers containing 2-ethylhexyl moieties indicate that complete degradation can occur, although the branched structure may lead to slower degradation compared to linear analogues.

In the absence of oxygen, the biodegradation of this compound can still occur through anaerobic pathways, although generally at a slower rate than aerobic degradation. The initial hydrolytic cleavage of the ester bond is also the first step in anaerobic biodegradation.

The subsequent degradation of nonan-1-ol and 2-ethylhexanoic acid proceeds via different metabolic routes than in aerobic environments. Long-chain fatty acids and alcohols can be degraded through anaerobic β-oxidation, ultimately leading to the production of methane and carbon dioxide by methanogenic consortia, or reduced to other end products by sulfate-reducing or denitrifying bacteria, depending on the available electron acceptors. The degradation of branched-chain carboxylic acids like 2-ethylhexanoic acid under anaerobic conditions is less well-studied but is expected to be a slower process. The structure of the ester, particularly the branching in the alcohol or acid moiety, can significantly affect the rate and extent of anaerobic biodegradation researchgate.net.

Several microbial species have been identified as being capable of degrading esters and their constituent parts. Among these, bacteria from the genus Rhodococcus are particularly noteworthy for their metabolic versatility and ability to degrade a wide range of organic compounds, including plasticizers containing branched alkyl chains researchgate.netresearchgate.netnih.govmdpi.com.

Rhodococcus rhodochrous has been shown to degrade plasticizers that contain the 2-ethylhexyl moiety researchgate.netnih.gov. The degradation mechanism involves the initial hydrolysis of the ester bonds to release 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid nih.govnih.gov. While further degradation of 2-ethylhexanoic acid by Rhodococcus rhodochrous can be slow and may not always be complete, the initial breakdown of the parent ester is a critical step in its environmental removal nih.gov. The presence of a co-substrate, such as hexadecane, has been found to enhance the degradation of these types of compounds by R. rhodochrous nih.gov.

Other microorganisms, including various species of Pseudomonas, Bacillus, and fungi, are also known to produce esterases and lipases capable of hydrolyzing esters and metabolizing the resulting products. The specific microbial communities involved in the degradation of this compound in a particular environment will depend on the prevailing conditions and the history of exposure to similar compounds.

The following table summarizes the key microbial processes in the degradation of this compound.

| Process | Conditions | Key Steps | Involved Microorganisms (Examples) |

| Aerobic Biodegradation | Presence of Oxygen | Ester hydrolysis, β-oxidation of nonanoic acid, degradation of 2-ethylhexanoic acid. | Rhodococcus, Pseudomonas, Bacillus, Fungi |

| Anaerobic Biodegradation | Absence of Oxygen | Ester hydrolysis, anaerobic β-oxidation, methanogenesis/sulfate reduction/denitrification. | Clostridia, methanogens, sulfate-reducing bacteria |

| Table 2: Microbial biodegradation processes for this compound. |

Metabolic Pathways and Intermediate Metabolite Formation (e.g., 2-ethylhexanoic acid, 2-ethylhexanol)

The biodegradation of this compound is initiated by enzymatic hydrolysis of the ester bond, a common pathway for ester-based compounds. This initial cleavage yields the corresponding alcohol (Nonanol) and a branched-chain carboxylic acid (2-ethylhexanoic acid). The 2-ethylhexyl moiety undergoes further specific metabolic transformations.

Microbial degradation of compounds containing the 2-ethylhexyl group, such as certain plasticizers, typically proceeds through the formation of 2-ethylhexanol as a primary metabolite. nih.govifremer.fr This alcohol is then oxidized to form 2-ethylhexanoic acid. nih.govasm.orgsludgenews.org While 2-ethylhexanol is readily biodegradable, 2-ethylhexanoic acid can be more resistant to further breakdown and is sometimes considered a recalcitrant product. sludgenews.orgarkema.comashland.comnih.gov Studies on related compounds have shown that while the parent plasticizers may not exhibit acute toxicity, their degradation products, including 2-ethylhexanoic acid and 2-ethylhexanol, can be harmful to aquatic organisms. nih.gov

| Metabolite | Parent Compound | Formation Pathway | Potential for Further Degradation |

|---|---|---|---|

| Nonanol | This compound | Ester Hydrolysis | Generally considered biodegradable |

| 2-Ethylhexanoic acid | This compound / 2-Ethylhexanol | Ester Hydrolysis / Oxidation of 2-Ethylhexanol | Can be recalcitrant and may persist in the environment sludgenews.orgnih.gov |

| 2-Ethylhexanol | (Precursor/Related Moiety) | Hydrolysis of 2-ethylhexyl esters | Readily biodegradable to 2-ethylhexanoic acid arkema.comashland.com |

Factors Influencing Biodegradation Efficiency in Environmental Systems

The rate and extent of this compound biodegradation are not solely dependent on its metabolic pathway but are also significantly influenced by its molecular structure and various environmental parameters.

Influence of Chemical Structure and Branching on Degradability

The chemical structure of esters is a critical determinant of their biodegradability. nih.govacs.org For this compound, the presence of branching in the acid moiety (the 2-ethyl group) significantly impacts its degradation. Studies on a variety of ester compounds have revealed that branching in either the alcohol or acid component tends to decrease the rate and completeness of biodegradation, particularly under anaerobic conditions. nih.govresearchgate.net Research specifically recommends avoiding the use of branched alcohols or acids in formulations intended to be readily biodegradable in environments like marine sediment. nih.govresearchgate.net The steric hindrance caused by the ethyl group at the alpha-position to the carboxyl group can impede enzymatic attack, slowing down the initial hydrolysis step which is often rate-limiting. ncsu.edu In general, simpler, linear chemical structures are more susceptible to microbial degradation than complex, branched polymers. globalscienceresearchjournals.org

| Structural Feature | Influence on Biodegradability | Reason | Reference |

|---|---|---|---|

| Ester Bond | Enhances potential for biodegradation | Susceptible to enzymatic hydrolysis, a common microbial metabolic pathway. nih.govyoutube.com | nih.govyoutube.com |

| Alkyl Branching (e.g., 2-ethyl group) | Hinders biodegradation | Causes steric hindrance, impeding microbial enzyme access to the ester bond. nih.govresearchgate.net | nih.govresearchgate.net |

| Chain Length | Affects degradation rate | Optimal biodegradability for esters is often found within a specific carbon number range (e.g., 12-18 total carbons). nih.govresearchgate.net | nih.govresearchgate.net |

Environmental Conditions: Temperature, pH, Nutrient Availability

Environmental factors play a crucial role in modulating the activity of microbial populations responsible for biodegradation. globalscienceresearchjournals.org The enzymatic processes that drive the breakdown of this compound are sensitive to changes in temperature, pH, and the availability of essential nutrients.

Temperature: Microbial metabolism and enzyme activity are highly temperature-dependent. Generally, an increase in temperature, up to an optimal point, will accelerate the rate of biodegradation. Conversely, low temperatures can significantly slow down or halt degradation processes. Thermal degradation via chain scission of the ester bond is also accelerated by higher temperatures. researchgate.net

pH: The pH of the surrounding soil or water affects both the chemical stability of the ester (hydrolysis can occur abiotically at very high or low pH) and the function of microbial enzymes, which typically have a narrow optimal pH range. ncsu.edu

Nutrient Availability: Microorganisms require a balance of nutrients, including nitrogen and phosphorus, in addition to a carbon source (like this compound) to support their growth and metabolic activities. A deficiency in these essential nutrients can limit microbial proliferation and, consequently, the rate of biodegradation.

Role of Microbial Consortia in Complex Mixture Degradation

The complete mineralization of a complex molecule like this compound is rarely accomplished by a single microbial species. nih.gov Instead, it typically requires the synergistic action of a microbial consortium, where different species perform distinct steps in the degradation pathway. nih.govdntb.gov.ua

A consortium can more effectively degrade complex compounds because the metabolic burden is distributed among different populations. nih.gov For instance, one group of bacteria might specialize in the initial hydrolysis of the ester, while others metabolize the resulting alcohol and acid intermediates. This division of labor prevents the accumulation of intermediate metabolites that could be toxic or inhibitory to the initial degraders. researchgate.net Microbial consortia exhibit greater adaptability and stability in complex environments compared to isolated strains, making them more effective for bioremediation. nih.govnih.gov The interactions within these communities, including the exchange of substances and signaling molecules, can lead to significantly higher degradation efficiency. nih.gov

Environmental Fate Modeling and Predictive Research

To predict the environmental distribution and persistence of chemicals like this compound, researchers employ environmental fate models. These models are computational tools that simulate a chemical's behavior in the environment based on its physical-chemical properties and the characteristics of the receiving environmental compartments (air, water, soil, sediment). researchgate.net

Multispecies fate models can also be developed to track not only the parent compound but also its significant degradation products, such as 2-ethylhexanoic acid. nih.gov This provides a more comprehensive risk assessment, as it accounts for the potential impact of metabolites that may have different properties and toxicities than the original substance. nih.gov These predictive models are crucial for regulatory risk assessment, especially when empirical environmental data is limited, allowing for the screening and ranking of chemicals based on potential exposure and risk. nih.gov

Analytical Chemistry Methodologies for Nonyl 2 Ethylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Nonyl 2-ethylhexanoate (B8288628), enabling the separation of the compound from complex matrices for accurate quantification.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a primary technique for analyzing volatile and thermally stable compounds like Nonyl 2-ethylhexanoate. postnova.com It is widely used to determine the purity of the ester and to quantify its presence in various mixtures. chromforum.org For the analysis of fatty acid esters, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is standard practice. chromatographyonline.com

In a typical GC analysis, the sample is vaporized in a heated injector and transported by a carrier gas (such as helium or nitrogen) through a capillary column. postnova.com The separation is based on the differential partitioning of the analytes between the mobile carrier gas phase and the stationary phase coated on the column walls. For esters, non-polar or mid-polar columns are often employed. The choice of column is critical for achieving good separation from other components in a mixture. mdpi.com

Purity assessment by GC involves identifying and quantifying any impurities present in a sample of this compound. The area percentage of the main peak relative to the total area of all peaks can provide an estimate of purity, although this method assumes that all compounds have the same response factor in the detector. chromforum.org For more accurate quantification, an internal or external standard method is preferred. Two-dimensional gas chromatography (GCxGC) offers enhanced separation power for very complex matrices by using two columns with different stationary phases, which is particularly useful when analyzing trace levels or complex environmental samples. chula.ac.th

Table 1: Illustrative GC Parameters for Ester Analysis

| Parameter | Setting |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 280°C) |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) |

| Injection Mode | Split/Splitless |

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components in a mixture. openaccessjournals.com It is particularly suitable for less volatile or thermally labile compounds, though it also has applications for esters like this compound. Reversed-phase HPLC is the most common mode used for ester analysis. nih.govsielc.com

In this technique, a liquid mobile phase pumps the sample through a column packed with a solid stationary phase. openaccessjournals.com For reversed-phase chromatography of esters, a non-polar stationary phase (like C18 or C8) is typically used with a polar mobile phase, often a mixture of water with solvents like acetonitrile (B52724) or methanol (B129727). sielc.comnih.govresearchgate.net Detection can be achieved using a UV detector if the ester contains a chromophore, or more universally, with a mass spectrometer (LC-MS). researchgate.net LC is valuable for analyzing this compound in formulations or as part of complex lipid mixtures where GC might be less suitable due to matrix interferences or the presence of non-volatile compounds. nih.gov

Table 2: Typical Reversed-Phase LC Parameters for Ester Analysis

| Parameter | Setting |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 or C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | UV-Vis Detector or Mass Spectrometer (MS) |

| Injection Volume | 5-20 µL |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites in complex biological matrices. longdom.orgsilantes.com This technique offers high sensitivity and selectivity, making it ideal for drug metabolism and pharmacokinetic studies. longdom.org If this compound undergoes biotransformation, MS/MS can be used to elucidate the structure of its metabolites. longdom.org

The process involves a first stage of mass analysis to select a precursor ion (the parent molecule or a metabolite), which is then fragmented in a collision cell. A second stage of mass analysis separates and detects the resulting product ions. silantes.com The fragmentation pattern is characteristic of the molecule's structure. For quantification, Multiple Reaction Monitoring (MRM) is a common mode where the instrument is set to detect one or more specific transitions from a precursor ion to a product ion, providing excellent specificity and low detection limits. lcms.cz This approach has been successfully used for the trace analysis of related compounds, such as nonylphenol ethoxylates and their metabolites, in environmental and biological samples. researchgate.netnih.govgov.bc.ca Molecular networking, an advanced data analysis method for MS/MS data, can also be employed to identify related metabolites in a sample. nih.gov

Ion Chromatography for Impurity Profiling

Ion Chromatography (IC) is a technique that separates ions and polar molecules based on their affinity to an ion exchanger. targetanalysis.gr It is highly effective for determining ionic impurities in a sample. For this compound, a key potential impurity is the corresponding carboxylic acid, 2-ethylhexanoic acid, which could be present from the initial synthesis or as a degradation product.

A specific IC method has been developed for the determination of 2-ethylhexanoic acid as an impurity in pharmaceutical products. thermofisher.com The method uses an anion-exchange column (such as an IonPac® AS11) with an electrolytically generated potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. thermofisher.com This approach allows for the direct injection of a sample dissolved in water and provides accurate and reproducible quantification of the ionic impurity at low levels, well below typical acceptance criteria. thermofisher.com Coupling IC with high-resolution mass spectrometry can further aid in the identification of unknown anionic or cationic impurities. thermofisher.com

Spectroscopic Characterization Methods in Ester Research

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. For an ester like this compound, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. thermofisher.com

FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com For an ester, the most characteristic absorption bands are the strong carbonyl (C=O) stretch, which typically appears in the region of 1735-1750 cm⁻¹, and the C-O stretching vibrations, which are visible in the 1000-1300 cm⁻¹ range. researchgate.netresearchgate.net The presence of these peaks provides clear evidence of the ester functionality. reddit.com

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the atomic structure of a molecule. thermofisher.com

¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the protons on the nonyl chain, the ethyl group, and the single proton at the chiral center of the 2-ethylhexanoate moiety.

¹³C NMR: Shows the different carbon environments in the molecule. The carbonyl carbon of the ester group would produce a characteristic signal at approximately 170-180 ppm. Other signals would correspond to the carbons in the nonyl and 2-ethylhexanoate parts of the molecule.

Together, FTIR and NMR provide complementary information that can be used to unequivocally confirm the structure and identity of this compound. thermofisher.comgoogle.com

Table 3: Key Spectroscopic Data for Ester Characterization

| Technique | Functional Group | Typical Wavenumber / Chemical Shift |

|---|---|---|

| FTIR | Ester Carbonyl (C=O) Stretch | 1735 - 1750 cm⁻¹ researchgate.net |

| FTIR | Ester C-O Stretch | 1000 - 1300 cm⁻¹ researchgate.net |

| ¹³C NMR | Carbonyl Carbon (R-C =O-OR') | ~170 - 180 ppm |

| ¹H NMR | Protons on carbon adjacent to ester oxygen (-O-CH ₂-) | ~3.5 - 4.5 ppm |

| ¹H NMR | Protons on carbon alpha to carbonyl (R-CH ₂-C=O) | ~2.0 - 2.5 ppm |

Advanced Techniques for Trace Analysis in Complex Matrices

Detecting and quantifying trace levels of this compound in complex matrices, such as environmental, food, or biological samples, presents significant analytical challenges. d-nb.info These matrices often contain hundreds of other substances that can interfere with the analysis, requiring techniques with high sensitivity and selectivity. d-nb.inforesearchgate.net

Advanced mass spectrometry-based methods are the tools of choice for this purpose. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in selected reaction monitoring (SRM) mode provides excellent selectivity and allows for low detection limits, effectively filtering out matrix interferences. thermofisher.com Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for trace analysis of esters and related compounds in various food and environmental samples. jfda-online.com

For extremely complex samples, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior separating power and peak capacity compared to conventional GC. chula.ac.th Furthermore, the use of high-resolution mass spectrometers, such as Orbitrap-MS, enables highly accurate mass measurements. This capability is crucial for identifying unknown compounds and for stable isotope analysis, which can be used in tracing studies. acs.org Sample preparation is also a critical step, often involving liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix before instrumental analysis. d-nb.infojfda-online.com

Future Research Directions and Emerging Areas

Sustainable and Green Chemistry Approaches in Ester Synthesis

The synthesis of esters, including Nonyl 2-ethylhexanoate (B8288628), is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Future research will likely focus on optimizing these green chemistry approaches to enhance efficiency, reduce waste, and utilize renewable resources.

One promising area is the expanded use of biocatalysts, such as lipases, for esterification. researchgate.net Compared to traditional chemical methods that often require harsh conditions and produce significant byproducts, enzyme-catalyzed reactions offer milder operating conditions, high selectivity, and greater product purity. researchgate.net The ideal esterification process from a sustainability perspective would involve a low-cost, recyclable, metal-free, and water-tolerant catalyst that operates under mild, solvent-free conditions without needing excess reagents or simultaneous water removal. researchgate.net

Another key direction is the development and application of novel solid acid catalysts. Materials like sulfated zirconia have demonstrated high efficiency in esterification reactions, even at very low concentrations. rsc.org Future work could explore the design of more robust and reusable solid catalysts specifically tailored for the synthesis of branched-chain esters like Nonyl 2-ethylhexanoate. Research into the influence of catalyst preparation methods and calcination temperatures on structural and acidic properties will be crucial for optimizing their performance and reusability. rsc.org

Furthermore, the exploration of greener solvent systems continues to be a vital area of research. While traditional esterification often uses hazardous chlorinated or amide solvents, methodologies utilizing safer alternatives like acetonitrile (B52724) are being developed. jove.com These protocols aim to achieve reaction rates and yields comparable to traditional systems while simplifying purification processes and minimizing hazardous waste. jove.com The principles of green chemistry, such as waste prevention and the use of safer solvents, provide a clear framework for these innovations. jove.com

Table 1: Comparison of Catalytic Approaches in Ester Synthesis

| Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|

| Biocatalysts (e.g., Lipases) | Mild conditions, high selectivity, reduced byproducts, biodegradable. researchgate.net | Enzyme immobilization, solvent-free systems, expanding substrate scope. mdpi.com |

| Solid Acid Catalysts (e.g., Sulfated Zirconia) | Reusable, easy separation, high activity. rsc.org | Improving moisture tolerance, enhancing Brønsted acidity, developing nano-structured catalysts. rsc.orgresearchgate.net |

| Homogeneous Catalysts (e.g., Zinc(II) salts) | High efficiency, mild conditions. nih.gov | Developing recyclable systems, understanding counterion effects. nih.govacs.org |

| Organocatalysts (e.g., Phosphoric acid derivatives) | Metal-free, promotes dehydration without water removal. organic-chemistry.org | Expanding applicability to diverse alcohols and acids, gram-scale synthesis. organic-chemistry.org |

Elucidation of Complex Reaction Mechanisms and Catalytic Synergies

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is essential for process optimization and catalyst design. Future research will likely employ advanced kinetic studies and computational modeling to unravel the intricate steps of esterification. For instance, kinetic studies on the enzymatic synthesis of similar esters, such as 2-ethylhexyl-2-ethylhexanoate, have suggested a Ping-Pong Bi-Bi mechanism where the carboxylic acid can act as an inhibitor. researchgate.net Applying such kinetic modeling to the synthesis of this compound could reveal rate-limiting steps and inhibition effects, guiding the selection of optimal reaction conditions.

The exploration of catalytic synergies represents another frontier. This involves using bimetallic or multifunctional catalysts to enhance reaction rates and selectivity. Recent developments have shown that noble-metal-based bimetallic oxide clusters can be highly effective for C–H bond activation reactions in ester synthesis, using molecular oxygen as the sole oxidant. labmanager.com This approach significantly improves the sustainability of the process. labmanager.com Research could focus on designing synergistic catalyst systems where, for example, a Lewis acid activates the carboxylic acid while a Brønsted acid protonates the alcohol, working in concert to lower the activation energy of the reaction. Simple zinc(II) salts have already shown promise as effective and recyclable catalysts, where the catalytic activity is dependent on the nature of the counterion. nih.govacs.org

Investigating the role of catalyst supports and morphology is also critical. For instance, creating catalysts with higher surface areas and a greater number of accessible acid sites can significantly boost reaction rates. researchgate.net The synergy between the acidic properties (both Brønsted and Lewis sites) and the structural features of catalysts like sulfated zirconia is a key area for future mechanistic studies. rsc.org

Exploration of Novel Applications in Interdisciplinary Fields

Esters are valued for their versatile properties, including pleasant fragrances, low toxicity, and good solvency. echochemgroup.comreagent.co.uk While this compound has established uses, future research is expected to uncover novel applications in a variety of interdisciplinary fields.

In the cosmetics and personal care industry , esters are widely used as emollients, carriers for fragrances, and texture enhancers. donau-chemie-group.commedium.com Research could focus on the specific sensory properties of this compound, evaluating its potential to create unique textures in lotions and creams or to act as a long-lasting fixative for complex scents. donau-chemie-group.com

In the field of materials science , esters serve as plasticizers to improve the flexibility and durability of polymers like PVC. echochemgroup.comhashnode.dev Future studies could investigate the efficacy of this compound as a bio-based and potentially less toxic alternative to traditional phthalate (B1215562) plasticizers. Its compatibility with various polymer matrices and its long-term stability would be key areas of investigation.

Furthermore, the unique properties of branched-chain esters make them suitable for specialized industrial applications. They are used in synthetic lubricants and greases, offering excellent lubrication and stability. echochemgroup.comhashnode.dev Research could explore the performance of this compound as a component in high-performance lubricants, particularly for low-temperature applications. mdpi.com

Development of Predictive Models for Environmental Fate and Biodegradation

As environmental regulations become more stringent, predicting the fate and impact of chemicals like this compound is crucial. Future research will increasingly rely on the development of sophisticated predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to assess biodegradability and persistence. europa.eu

QSAR models correlate the chemical structure of a molecule with its biological activity or environmental properties. nih.gov For esters, structural features like chain branching and the presence of specific functional groups can significantly influence their biodegradation time. acs.org Developing specific QSAR models for branched-chain esters would allow for the rapid screening of their environmental profile without extensive experimental testing. These models can be trained using existing biodegradation data to predict whether a compound is readily biodegradable or persistent. nih.govacs.org

Machine learning and artificial intelligence are also emerging as powerful tools in this domain. mdpi.com Machine learning models, such as graph convolutional networks (GCNs), can be trained on large datasets of diverse polymers and chemicals to predict aerobic biodegradation in aquatic environments. acs.orgacs.org These models can account for a wide range of molecular descriptors and experimental conditions, offering a more nuanced prediction of a chemical's environmental persistence. acs.org Future work could involve compiling specific datasets for long-chain esters to train and validate machine learning models for improved accuracy. mdpi.comacs.org

Understanding the environmental degradation pathways is also critical. The degradation of related compounds, like nonylphenol ethoxylates, can lead to the formation of more persistent metabolites such as nonylphenol. nih.govresearchgate.net Research should investigate the potential degradation products of this compound and use predictive models to assess their toxicity and persistence. nih.govindustrialchemicals.gov.au

Table 2: Predictive Modeling Approaches for Environmental Assessment

| Modeling Technique | Principle | Application for this compound |

|---|---|---|

| QSAR Models | Correlates chemical structure with activity/properties. nih.gov | Predicting biodegradability based on molecular features like chain length and branching. acs.org |

| Machine Learning (e.g., GCN) | Uses algorithms to learn patterns from large datasets. acs.org | Developing regression models to predict biodegradation rates in aquatic systems. acs.org |

| Metabolite Prediction | Identifies potential breakdown products from biodegradation processes. | Assessing the environmental risk of potential degradation products like nonylphenol and 2-ethylhexanoic acid. nih.govresearchgate.net |

Advanced Analytical Strategies for Comprehensive Chemical Profiling

The accurate characterization and quantification of this compound, its isomers, and any potential impurities or degradation products require sophisticated analytical techniques. Future research will focus on developing and refining these methods to provide a comprehensive chemical profile.

Modern mass spectrometry (MS) techniques, coupled with gas chromatography (GC) or liquid chromatography (LC), are central to this effort. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition of the ester and its fragments, aiding in structural elucidation. Advanced MS/MS techniques can be used to map fragmentation patterns, allowing for the differentiation of isomers and the identification of trace-level impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for unambiguous structure determination. Future advancements in NMR, such as the use of higher field magnets and more sensitive cryoprobes, will enable more detailed analysis. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be vital for assigning the precise connectivity of atoms within the molecule, which is particularly important for branched structures like this compound.

A significant challenge in the analysis of commercial ester products is the potential heterogeneity of the mixture. researchgate.net Therefore, developing robust analytical workflows that combine multiple techniques will be a key research direction. This could involve an initial separation by chromatography, followed by parallel analysis using high-resolution MS for identification and NMR for structural confirmation and quantification. These comprehensive strategies are essential for quality control in industrial production and for detailed studies of environmental samples. researchgate.net

Q & A

What are the common synthetic routes for preparing Nonyl 2-ethylhexanoate in laboratory settings?

This compound is typically synthesized via esterification of 2-ethylhexanoic acid with nonanol, catalyzed by acid catalysts (e.g., sulfuric acid) or metal-based catalysts (e.g., stannous octanoate). Advanced methods include using rotating packed bed reactors to enhance mass transfer efficiency, which is critical for optimizing reaction kinetics and yield . For reproducibility, ensure stoichiometric control of reactants and inert gas purging to prevent oxidation byproducts.

How can researchers screen for potential hepatotoxicity of this compound in vitro?

A read-across approach is recommended, leveraging toxicity data from structurally similar compounds like 2-ethylhexanoic acid (2-EHA). For example, hepatotoxicity can be assessed using primary hepatocyte cultures or HepG2 cell lines, measuring markers like ALT/AST release, lipid peroxidation, and mitochondrial dysfunction. Comparative toxicity thresholds from analogs (e.g., liver effects observed in 2-ethylhexyl 2-ethylhexanoate) provide a methodological framework .

What advanced analytical techniques are recommended for characterizing the structural stability of this compound under varying thermal conditions?

- ESI-MS/MS : Effective for identifying degradation products and fragmentation pathways, particularly when coupled with collision-induced dissociation (CID) to monitor thermal decomposition .

- GC-MS with NIST databases : Enables precise quantification of volatile breakdown products (e.g., 2-ethylhexanoic acid or nonanol) using retention index matching .

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating to determine thermal stability thresholds.

How can conflicting data on the environmental persistence of this compound be resolved?

Conflicts often arise from variations in test systems (e.g., soil vs. aquatic models). Use comparative persistence analysis based on the Persistence and Bioaccumulation Regulations (e.g., CEPA 1999) . Key steps:

Conduct hydrolysis studies at pH 4–9 to assess hydrolytic stability.

Measure biodegradation via OECD 301F (manometric respirometry).

Apply QSAR models to predict half-lives in different matrices.

What experimental designs are optimal for studying the catalytic decomposition pathways of this compound?

Design controlled pyrolysis experiments with catalysts like cerium(III) 2-ethylhexanoate or stannous octanoate . Variables to monitor:

- Temperature gradients (e.g., 100–300°C).

- Catalyst loading (0.1–5 wt%).

- Reaction intermediates tracked via in-situ FTIR or GC-MS.

- Control experiments without catalysts to isolate thermal vs. catalytic effects.

What are the recommended storage conditions to maintain the chemical integrity of this compound?

Store in airtight containers under nitrogen or argon at 2–8°C to prevent oxidation and hydrolysis. Avoid exposure to UV light, as alkyl esters are prone to radical-mediated degradation. Stability should be verified periodically via NMR or IR spectroscopy .

How can computational modeling predict the interaction of this compound with biological macromolecules?

Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with liver enzymes (e.g., CYP450 isoforms) or nuclear receptors (e.g., PPARγ). Pair with in vitro assays (e.g., fluorescence quenching) to validate predictions. Toxicity read-across from 2-EHA’s liver effects provides a mechanistic basis .

Which spectroscopic methods are most effective for quantifying this compound in complex mixtures?

- ¹H/¹³C NMR : Resolves ester functional groups (δ 4.1 ppm for –OCH₂–, δ 170–175 ppm for carbonyl).

- ATR-FTIR : Identifies C=O stretches (~1740 cm⁻¹) and alkyl chains (~2900 cm⁻¹).

- LC-UV/Vis : Quantifies purity using reverse-phase C18 columns and calibration against certified standards .

What methodologies address the bioaccumulation potential of this compound in aquatic ecosystems?

- Lipid-water partition coefficients (log Kₚ) : Determine via shake-flask experiments.

- Bioconcentration Factor (BCF) tests : Use OECD 305 guidelines with zebrafish or Daphnia magna.

- QSAR models : Input log P and molecular weight data to predict bioaccumulation, referencing analogs like 2-ethylhexyl 2-ethylhexanoate, which meets CEPA 1999 bioaccumulation criteria .

How to design experiments to assess the role of this compound in free radical-mediated reactions?

- ESR spectroscopy : Detect radical intermediates (e.g., alkyl or peroxyl radicals) using spin traps like DMPO.

- Accelerated oxidation studies : Expose the compound to UV/H₂O₂ or Fenton’s reagent, monitoring hydroperoxide formation via iodometric titration.

- Comparative analysis : Contrast with oxidation pathways of methyl 2-acetyl derivatives to identify ester-specific degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.